molecular formula C19H13N3O2S2 B2777162 N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 941957-66-0

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2777162
CAS RN: 941957-66-0
M. Wt: 379.45
InChI Key: VTCGLGRAJOJCKV-UHFFFAOYSA-N
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Description

“N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound. It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole, the core structure in “this compound”, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has demonstrated the effectiveness of various benzo[d]thiazole derivatives as antibacterial and antimicrobial agents. For instance, compounds synthesized from the benzo[d]thiazole nucleus exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells at effective concentrations (Palkar et al., 2017). This suggests potential for these compounds in treating bacterial infections with minimal side effects.

Anticancer Activity

Several benzo[d]thiazole derivatives have been investigated for their anticancer properties. A notable example includes the synthesis and evaluation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which showed significant anticancer activity against breast cancer cells, highlighting the potential of such compounds in cancer therapy (Senthilkumar et al., 2021).

Synthesis and Characterization

The synthesis and characterization of these compounds involve complex chemical processes that yield derivatives with potential biological activities. For example, the development of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides demonstrated a method for creating compounds with potential for biological applications, including antimicrobial evaluation and docking studies (Talupur et al., 2021).

Antifungal and Antimicrobial Screening

Research into thiazole-5-carboxamide derivatives has expanded knowledge on their antifungal and antimicrobial screening, providing insights into the development of new treatments for infections (Mhaske et al., 2011).

Future Directions

The future directions for “N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methods for these compounds could also be a focus of future research .

properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c20-17(23)13-9-15(11-4-2-1-3-5-11)26-19(13)22-18(24)12-6-7-14-16(8-12)25-10-21-14/h1-10H,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCGLGRAJOJCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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